Nitrapyrin
Overview
Description
Nitrapyrin is an organic compound with the chemical formula C6H3Cl4N . It is a white crystalline solid with a sweet odor and is primarily used as a nitrification inhibitor and bactericide in agricultural settings . This compound has been applied to soils for the cultivation of crops since 1974 and has been shown to significantly reduce nitrogen losses and increase crop yields .
Mechanism of Action
Target of Action
Nitrapyrin primarily targets ammonia-oxidizing bacteria (AOB) such as Nitrosomonas sp . These bacteria play a crucial role in the soil nitrogen cycle, particularly in the process of nitrification, where they convert ammonia to nitrite .
Mode of Action
This compound inhibits nitrification by inactivating the ammonia monooxygenase (AMO) system within the AOB . The AMO system is responsible for the oxidation of ammonia to hydroxylamine, which is the first step in the nitrification process . By inhibiting this system, this compound effectively slows down the rate of nitrification, retaining nitrogen in the ammonia form in the soil .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitrification pathway . By inhibiting the AMO system, this compound disrupts the conversion of ammonia to nitrite, thereby slowing down the overall nitrification process . This has downstream effects on the nitrogen cycle in the soil, potentially affecting other processes such as denitrification and nitrogen fixation .
Pharmacokinetics
This adsorption can significantly reduce the effectiveness of this compound
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the AMO system in AOB, leading to a decrease in the rate of nitrification . On a cellular level, this compound has been shown to affect the abundance of AOB and also influence the community structure of these bacteria . Furthermore, this compound has been found to have far-reaching effects on soil and plant-associated microbial communities, well beyond its predicted direct effect on ammonia-oxidizers .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, soil organic matter is one of the important factors affecting the effectiveness of this compound through the adsorption of the compound . Other factors such as soil clay composition, pH, temperature, soil moisture content, and soil microorganisms can also affect the effectiveness of this compound . In the longer term, shifts in soil and plant-associated microbial communities might counteract the positive effect of this compound on crop nutrition and greenhouse gas emissions .
Biochemical Analysis
Biochemical Properties
Nitrapyrin interacts with various enzymes and proteins involved in the nitrification process . It primarily affects the abundance of ammonia-oxidizing bacteria (AOB), thereby inhibiting the transformation of ammonium (NH4+) to nitrite (NO2-) in the soil .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its impact on the function of ammonia-oxidizing bacteria. By inhibiting these bacteria, this compound influences cell signaling pathways and gene expression related to nitrification .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the enzymes involved in nitrification. This results in the inhibition of these enzymes, leading to a decrease in the rate of nitrification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can inhibit nitrogen losses over a period of 4-10 weeks, depending on its half-life, soil, and climatic conditions .
Metabolic Pathways
This compound is involved in the metabolic pathway of nitrification. It interacts with enzymes involved in this process, such as those responsible for the conversion of ammonium to nitrite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrapyrin is commonly synthesized through the photochlorination of 2-methylpyridine. The reaction involves the following steps : [ \text{CH}_3-\text{C}_5\text{H}_4\text{N} + 4\text{Cl}_2 \rightarrow \text{CCl}_3-\text{ClC}_5\text{H}_3\text{N} + 4\text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar photochlorination methods, ensuring high yields and purity. The process involves controlled chlorination under specific light and temperature conditions to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, especially with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizers such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Mild reducing agents like sodium borohydride.
Nucleophiles: Various nucleophiles including amines and thiols.
Major Products Formed:
Oxidation: Formation of chlorinated pyridine derivatives.
Reduction: Formation of partially dechlorinated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Nitrapyrin has a wide range of applications in scientific research, including:
Agriculture: Used as a nitrification inhibitor to improve nitrogen use efficiency and reduce nitrogen losses in soils.
Environmental Science: Helps in reducing nitrous oxide emissions, a potent greenhouse gas.
Microbial Ecology: Studied for its effects on soil microbial communities and nitrogen cycling.
Chemistry: Used as a reagent in various chemical reactions and synthesis of derivatives.
Comparison with Similar Compounds
- Dicyandiamide
- 3,4-Dimethylpyrazole Phosphate
- Ethoxyquin (a novel potential nitrification inhibitor)
Nitrapyrin stands out due to its specific mode of action and long history of use in agricultural settings, making it a valuable tool for improving nitrogen management and reducing environmental impacts.
Properties
IUPAC Name |
2-chloro-6-(trichloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUJJWWUNKIJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
Record name | NITRAPYRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18180 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024216 | |
Record name | Nitrapyrin | |
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Molecular Weight |
230.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrapyrin appears as colorless crystals or off-white crystalline solid. (NTP, 1992), Liquid, Colorless or white, crystalline solid with a mild, sweet odor; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless or white, crystalline solid with a mild, sweet odor. | |
Record name | NITRAPYRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18180 | |
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Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |
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Record name | Nitrapyrin | |
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Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/303 | |
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Record name | 2-Chloro-6-trichloromethyl pyridine | |
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Boiling Point |
277 to 280 °F at 11 mmHg (NTP, 1992), at 1.5kPa: 136 °C, 277 to 280 °F at 11 mmHg | |
Record name | NITRAPYRIN | |
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Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
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Flash Point |
100 °C c.c. | |
Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none, Insoluble | |
Record name | NITRAPYRIN | |
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Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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Record name | 2-Chloro-6-trichloromethyl pyridine | |
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URL | https://www.cdc.gov/niosh/npg/npgd0136.html | |
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Density |
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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Vapor Pressure |
0.0028 mmHg at 73 °F (NTP, 1992), 0.0048 [mmHg], Vapor pressure, Pa at 23 °C:, 0.003 mmHg at 73 °F, (73 °F): 0.003 mmHg | |
Record name | NITRAPYRIN | |
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Record name | Nitrapyrin | |
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Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
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Record name | 2-Chloro-6-trichloromethyl pyridine | |
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CAS No. |
1929-82-4 | |
Record name | NITRAPYRIN | |
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Record name | Nitrapyrin [ANSI:BSI:ISO] | |
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Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |
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Record name | NITRAPYRIN | |
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Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
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URL | https://www.osha.gov/chemicaldata/303 | |
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Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
144.5 to 145.2 °F (NTP, 1992), 63 °C, 145 °F | |
Record name | NITRAPYRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18180 | |
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Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |
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Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/303 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Chloro-6-trichloromethyl pyridine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0136.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does nitrapyrin inhibit nitrification in soil?
A1: this compound specifically targets Nitrosomonas spp. bacteria in the soil. [] These bacteria play a crucial role in nitrification, converting ammonium (NH4+) to nitrite (NO2-), the first step in this process. By inhibiting Nitrosomonas activity, this compound effectively slows down the conversion of ammonium to nitrate (NO3-), the final product of nitrification. [, , ]
Q2: What are the downstream effects of nitrification inhibition by this compound?
A2: By slowing down nitrification, this compound helps retain nitrogen in the ammonium form for a longer duration in the soil. [, ] This is beneficial for plant uptake as ammonium is less mobile than nitrate and less prone to losses through leaching or denitrification. [, , , ]
Q3: Can the effectiveness of this compound vary depending on environmental factors?
A3: Yes, several factors influence this compound's efficacy. Soil pH is a key factor, with liming potentially reducing its effectiveness due to faster nitrifier recovery. [] Temperature also plays a role, with cooler, moist soils exposed to minimal airflow showing prolonged this compound persistence. []
Q4: Does this compound affect other microbial processes in the soil?
A4: While primarily targeting ammonia oxidizers, research suggests this compound can impact the broader soil microbial community. Studies have reported statistically significant effects on the relative abundance of various microbial groups, including Thaumarchaeota, Proteobacteria, Nitrospirae, and Basidiomycota, following this compound application. []
Q5: How does this compound impact denitrification in soil?
A5: While this compound primarily inhibits nitrification, studies show it can impact denitrification indirectly. By limiting nitrate supply to denitrifiers, this compound may delay denitrification without affecting the cumulative amount. [, , ]
Q6: Does this compound affect nitrous oxide emissions?
A6: Studies indicate that this compound can reduce nitrous oxide (N2O) emissions from various sources, including manure, urine, and sludge applied to pasture. [, , ] The effectiveness of this compound in mitigating N2O emissions varies depending on soil water content and seasonal factors. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C6H3Cl4N, and its molecular weight is 244.91 g/mol.
Q8: How does soil organic matter affect this compound's efficacy?
A8: High organic matter content can lead to increased adsorption of this compound, potentially reducing its effectiveness. [, ] Humic acid and fulvic acid, components of soil organic matter, exhibit strong adsorption capacities for this compound, primarily through hydrogen bonding and hydrophobic interactions. []
Q9: How does this compound perform under different soil temperatures?
A9: Studies show that higher soil temperatures can decrease the effectiveness of this compound at standard application rates. [] This suggests a need for higher application rates in warmer climates, which might not be economically feasible or environmentally sound.
Q10: How does this compound behave in subtropical soils?
A10: this compound degrades in subtropical soils, with residues declining rapidly and becoming undetectable after a specific period. [] The half-life of this compound in these soils is relatively short, ranging from 9 to 17 days, depending on the initial application rate. [] This rapid degradation suggests the need for careful timing of this compound application in such environments.
Q11: What is known about the environmental transport of this compound?
A11: Recent studies have detected this compound in streams adjacent to agricultural fields, indicating its potential for off-field transport. [] This highlights the need for further research on the fate and transport of this compound in the environment and its potential impact on aquatic ecosystems.
Q12: What are the primary degradation pathways of this compound?
A12: this compound can be degraded through both abiotic and biotic processes. One significant degradation pathway involves reductive dehalogenation by Nitrosomonas europaea, yielding 2-chloro-6-dichloromethylpyridine. [] Additionally, Nitrosomonas europaea can oxidize this compound to 6-chloropicolinic acid in the presence of ammonia, hydroxylamine, or hydrazine. []
Q13: How does the degradation of this compound vary across different environmental compartments?
A13: Studies on red beet demonstrate the differential degradation of this compound in various compartments. [, ] While the "biological half-life" of this compound in red beet roots was observed to be approximately three weeks, it persisted much longer in the soil, exceeding four months. [] This difference highlights the importance of considering compartment-specific degradation rates in environmental fate studies.
Q14: Are there alternative nitrification inhibitors to this compound?
A15: Yes, other nitrification inhibitors include dicyandiamide (DCD), 3,5-dimethylpyrazole (DMP), and ammonium thiosulfate (ATS). [, , ] Each inhibitor has its own set of advantages and disadvantages, and their effectiveness varies depending on specific soil and environmental conditions. [, ]
Q15: Are there any concerns regarding the long-term use of this compound?
A16: Research on the long-term impacts of repeated this compound applications on soil health and microbial communities is limited. [] Further investigation is crucial to assess potential risks and ensure the sustainability of its use in agriculture.
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